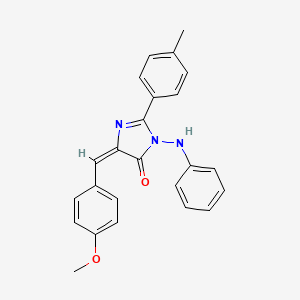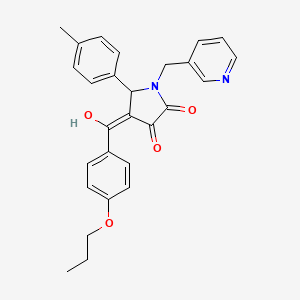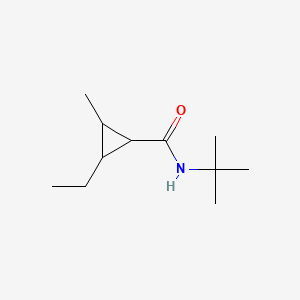
3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” is a synthetic organic compound that belongs to the class of imidazolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolone core: This can be achieved through the condensation of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution reactions: Introduction of the anilino and benzylidene groups can be carried out through nucleophilic substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective raw materials.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of “3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-anilino-5-(4-hydroxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- 3-anilino-5-(4-chlorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- 3-anilino-5-(4-nitrobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of “3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxy group, for example, can enhance its electron-donating ability, potentially affecting its interaction with biological targets.
Propiedades
Fórmula molecular |
C24H21N3O2 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(5E)-3-anilino-5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C24H21N3O2/c1-17-8-12-19(13-9-17)23-25-22(16-18-10-14-21(29-2)15-11-18)24(28)27(23)26-20-6-4-3-5-7-20/h3-16,26H,1-2H3/b22-16+ |
Clave InChI |
HXBNGPXREKCJPX-CJLVFECKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OC)/C(=O)N2NC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[6-(4-bromophenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374343.png)
![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
![methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate](/img/structure/B13374355.png)
![10,12-dimethyl-N-(3-methylphenyl)-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13374375.png)


![2-(4-methylphenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374393.png)
![4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374400.png)
![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)
![1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B13374421.png)
![Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374424.png)
![tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374432.png)
![6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374439.png)
